1-Deoxy-1-(octylamino)-D-glucitol

Overview

Description

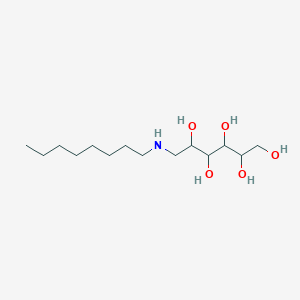

1-Deoxy-1-(octylamino)-D-glucitol (CAS: 23323-37-7), also known as N-Octyl-D-glucamine (NODG), is a derivative of D-glucitol where the hydroxyl group at the 1-position is replaced by an octylamino group. Its molecular formula is C₁₄H₃₁NO₅, with a molecular weight of 293.4 g/mol . NODG is a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) such as Dexketoprofen and Naproxen, with a global market demand of ~845 metric tons in 2020 . It is characterized by four defined stereocenters, contributing to its chiral properties and specificity in pharmaceutical applications .

Mechanism of Action

Target of Action

N-Octyl-D-glucamine is primarily used as a chiral resolving agent for non-steroidal anti-inflammatory drugs such as Naproxen and Ibuprofen, as well as for pesticides like Metalaxyl . It plays a crucial role in the separation of these chiral drugs and pesticides .

Mode of Action

This is achieved through various methods, including enzymatic methods, chromatography, induced crystallization, and the use of basic resolving agents .

Biochemical Pathways

It is known that the compound plays a significant role in the separation of chiral compounds, which can affect various biochemical pathways depending on the specific compounds being separated .

Result of Action

The primary result of N-Octyl-D-glucamine’s action is the successful separation of chiral compounds. This can have various molecular and cellular effects depending on the specific compounds being separated. For example, in the case of non-steroidal anti-inflammatory drugs, the separation of these compounds can lead to different therapeutic effects .

Action Environment

The action, efficacy, and stability of N-Octyl-D-glucamine can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s ability to separate chiral compounds .

Biological Activity

1-Deoxy-1-(octylamino)-D-glucitol, also known as N-octyl-D-glucamine, is a derivative of glucitol that has garnered attention for its potential biological activities. This compound is characterized by the presence of an octylamino group, which enhances its lipophilicity and may influence its interactions with biological membranes and cellular targets.

Chemical Structure

The chemical formula for this compound is , and it has a molecular weight of approximately 273.42 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various cellular processes. Its mechanism of action may involve:

- Membrane Disruption : Due to its amphiphilic nature, it can integrate into lipid bilayers, potentially disrupting membrane integrity and altering permeability.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular functions such as signal transduction and energy metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity Studies

While evaluating the safety profile of this compound, cytotoxicity assays were performed on various mammalian cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >100 |

| MCF-7 | >100 |

| HepG2 | >100 |

Case Study 1: Antimicrobial Application

In a clinical setting, the application of this compound was assessed in treating skin infections caused by resistant strains of bacteria. The study found that topical formulations containing this compound significantly reduced bacterial load within three days of treatment.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound as a surfactant in drug delivery systems. The results demonstrated improved solubility and bioavailability of poorly soluble drugs when formulated with this compound, indicating its potential role in enhancing therapeutic efficacy.

Scientific Research Applications

Biochemical Research Applications

Surfactant Properties

OG's surfactant characteristics allow it to interact effectively with biological membranes. This property has made it a useful tool in studying the interactions between glycolipids and proteins, which are crucial for cellular processes such as signal transduction and immune responses. Research indicates that OG can enhance the permeability of certain compounds across lipid bilayers, suggesting its potential role in drug absorption and membrane dynamics.

Drug Delivery Systems

The ability of OG to mimic glycolipids positions it as a promising candidate for targeted drug delivery. By utilizing OG as a carrier molecule, researchers can potentially deliver drugs specifically to cells expressing particular glycolipid receptors, thereby improving drug efficacy while minimizing side effects. This targeted approach is particularly relevant in the treatment of diseases linked to glycolipid dysfunction.

Pharmaceutical Applications

Chemical Intermediate

In pharmaceutical synthesis, 1-Deoxy-1-(octylamino)-D-glucitol serves as an important chemical intermediate. For instance, it is utilized in the synthesis of Dexketoprofen Trometamol, an anti-inflammatory drug that inhibits cyclooxygenase (COX) enzymes. The compound's structural features allow for various chemical reactions, enhancing its utility in drug development.

Material Science Applications

Self-Assembly and Biocompatibility

The unique properties of OG enable it to self-assemble into diverse structures, which can be harnessed for developing new materials. Its biocompatibility makes it suitable for applications in drug delivery vehicles, biosensors, and tissue engineering scaffolds. Researchers are exploring these applications to create innovative solutions in regenerative medicine and biotechnology.

Cosmetic Industry Applications

Moisturizing Properties

Beyond its pharmaceutical uses, this compound is also gaining attention in the cosmetic industry due to its moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in various skincare formulations .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with carboxylic acid derivatives, forming amides. This reactivity is exploited in pharmaceutical intermediate synthesis .

Reactions typically achieve >90% conversion under anhydrous conditions, with triethylamine as a base to neutralize HCl byproducts .

Derivatization to Ureido/Thioureido Compounds

DOG reacts with isocyanates or thiocyanates to form ureido/thioureido derivatives, enhancing its bioactivity profile .

These derivatives show improved solubility in lipid-rich environments, making them suitable for membrane permeability studies .

Stability and Decomposition

DOG decomposes under elevated temperatures (>150°C) or prolonged exposure to humidity, forming glucose and octylamine residues .

| Condition | Observation | Mechanism |

|---|---|---|

| Heating to 160°C | 15% mass loss in 1 hr | Retro-amination |

| 80% RH, 40°C | Hydrolysis over 72 hrs | Cleavage of C–N bond |

Thermogravimetric analysis (TGA) shows a sharp endothermic peak at 158°C, correlating with decomposition onset .

Surfactant Self-Assembly

In aqueous solutions, DOG self-assembles into micelles above its critical micelle concentration (CMC), driven by hydrophobic octyl chains and hydrophilic polyol groups .

| Property | Value | Method |

|---|---|---|

| CMC (25°C) | 0.8 mM | Surface tension |

| Micelle Size | 5–7 nm | Dynamic light scattering |

| Zeta Potential | −25 mV | Electrophoresis |

This behavior underpins its use in emulsifiers and drug encapsulation systems .

Coordination Chemistry

DOG acts as a polydentate ligand, forming complexes with transition metals like Cu²⁺ and Fe³⁺ via its amine and hydroxyl groups .

| Metal Ion | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.2 ± 0.3 |

| Fe³⁺ | 1:2 | 8.1 ± 0.5 |

These complexes exhibit catalytic activity in oxidation reactions, though detailed mechanistic studies remain limited .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Deoxy-1-(octylamino)-D-glucitol, and how are they experimentally determined?

The compound has a molecular formula of C₁₄H₃₁NO₅ , a molecular weight of 293.40 g/mol , and a CAS number of 23323-37-7 . Key physical properties include a melting point of 121–124°C , a predicted boiling point of 524.7±50.0°C , and a specific optical rotation of -15° (c=1, MeOH) . These properties are typically determined using techniques such as:

- Differential Scanning Calorimetry (DSC) for melting point analysis.

- Polarimetry for optical rotation measurement.

- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry for purity and molecular weight validation .

Q. What are the primary synthetic routes for this compound, and what are their methodological limitations?

Two main approaches are documented:

- Raney Nickel Desulfurization : This method involves desulfurization of 1-thio-glucopyranose derivatives. While yields are generally good (~70–80%), challenges include partial deacetylation during catalysis, requiring reacetylation steps, and difficulty in removing benzyl ethers without side reactions .

- Reductive Amination : A more recent method utilizes D-glucitol derivatives and octylamine under catalytic hydrogenation. This avoids hazardous reagents but may require stringent pH control to optimize diastereoselectivity .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Ventilation : Use fume hoods to prevent inhalation exposure; if inhaled, move to fresh air and administer artificial respiration if necessary .

- Personal Protective Equipment (PPE) : Wear gloves and goggles to avoid skin/eye contact. In case of exposure, rinse with copious water .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with enzymes like glucitol dehydrogenase, and what are the implications for antimetabolite studies?

The compound acts as a competitive inhibitor of glucitol dehydrogenase, with a Km of 53 mM for 1-deoxyglucitol, compared to 89 mM for its mannitol analogue. This suggests the enzyme tolerates modifications at the C1 position but retains specificity for the glucitol backbone. Mechanistic studies recommend using stopped-flow kinetics to analyze binding dynamics and X-ray crystallography to resolve structural interactions at the active site .

Q. What advanced analytical techniques are suitable for characterizing impurities or derivatives of this compound?

- Fluorogenic Assays : Utilize derivatives like 1-deoxy-1-[(2-pyridyl)amino]-D-glucitol (GlcPA) in nonradioactive phosphorylase kinase assays. Fluorescence detection (ex: 310 nm, em: 400 nm) enables real-time monitoring of enzymatic activity .

- Nuclear Magnetic Resonance (NMR) : <sup>13</sup>C-NMR can distinguish stereoisomers by analyzing chemical shifts at chiral centers (e.g., C2–C5 in glucitol) .

Q. How does the octylamino substituent influence the compound’s bioactivity compared to shorter alkyl chains (e.g., methylamino or hydroxyethylamino derivatives)?

The octyl chain enhances lipophilicity , improving membrane permeability in cellular uptake assays. For example:

- Comparative Studies : Methylamino derivatives (e.g., Meglumine, Km = 614 mM for hexokinase) show weaker inhibition than octylamino analogues, highlighting the role of alkyl chain length in enzyme-substrate interactions .

- Structure-Activity Relationship (SAR) : Use molecular docking simulations to map hydrophobic interactions between the octyl chain and enzyme pockets .

Q. What experimental strategies address contradictions in diastereoselectivity during synthesis?

Contradictions arise from competing pathways in reductive amination. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Chiral Auxiliaries : Employ bislactim ethers to enforce stereochemical control during aldol additions, as demonstrated in azasugar syntheses .

Q. Methodological Notes

- Data Contradictions : Discrepancies in reported boiling points (e.g., 524.7°C predicted vs. empirical data) may stem from computational vs. experimental methods. Validate predictions with thermogravimetric analysis (TGA) .

- Advanced Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity batches for enzymatic assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the D-glucitol backbone but differ in substituents at the 1-position, leading to distinct physicochemical and functional properties:

Meglumine (1-Deoxy-1-(methylamino)-D-glucitol)

- Molecular Formula: C₇H₁₇NO₅

- Molecular Weight : 207.24 g/mol .

- Applications: Used as a contrast agent in veterinary imaging and as a counterion in drug formulations (e.g., Flunixin Meglumine, a veterinary NSAID) . Derivatives like Delafloxacin Meglumine (fluoroquinolone antibiotic) highlight its role in enhancing drug solubility .

- Key Differences: Shorter methylamino group increases water solubility compared to NODG. Lacks the lipophilic octyl chain, limiting its utility in synthesizing lipophilic APIs.

Eglumine (1-Deoxy-1-(ethylamino)-D-glucitol)

- Molecular Formula: C₈H₁₉NO₅

- Molecular Weight : 209.24 g/mol .

- Applications :

- Key Differences: Ethyl group provides intermediate hydrophobicity between Meglumine and NODG. No reported industrial-scale applications compared to NODG or Meglumine.

Glycamine (1-Amino-1-deoxy-D-glucitol)

- Molecular Formula: C₆H₁₅NO₅

- Molecular Weight : 181.19 g/mol .

- Applications: Used in biochemical research due to its unsubstituted amino group, enabling conjugation reactions .

- Key Differences: Lacks alkyl chains, making it highly hydrophilic. Not utilized in drug synthesis but relevant in glycobiology studies.

1-Deoxy-1-[(2-pyridyl)amino]-D-glucitol (GlcPA)

- Molecular Formula : C₁₁H₁₉N₂O₅

- Applications :

- Key Differences: Pyridylamino group introduces aromaticity, enabling UV-based detection in assays. Specialized niche in analytical biochemistry rather than bulk pharmaceutical synthesis.

Table 1: Comparative Analysis of D-Glucitol Derivatives

Physicochemical and Functional Comparisons

- Lipophilicity: NODG’s octyl chain enhances lipophilicity (log P > 1.92) , making it suitable for lipid-soluble drug formulations. Meglumine and Glycamine are highly hydrophilic, favoring aqueous formulations.

- Meglumine’s solubility in water exceeds 500 mg/mL, critical for injectable formulations .

- Stereochemical Impact :

Industrial and Regulatory Considerations

- NODG: Market growth projected at 6.7% CAGR (2020–2025) due to NSAID demand . High purity (≥98%) required for pharmaceutical synthesis .

- Meglumine :

- Safety Profiles: NODG’s long alkyl chain may pose environmental persistence concerns, necessitating biodegradability studies .

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRNJJURLBXWLL-REWJHTLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177874 | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23323-37-7 | |

| Record name | N-Octylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23323-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023323377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(octylamino)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.